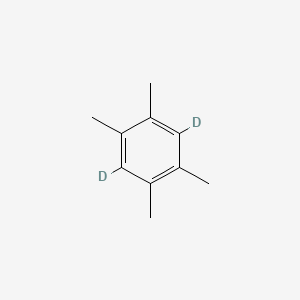

1,2,4,5-Tetramethylbenzene-3,6-D2

Description

BenchChem offers high-quality 1,2,4,5-Tetramethylbenzene-3,6-D2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,4,5-Tetramethylbenzene-3,6-D2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1,4-dideuterio-2,3,5,6-tetramethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-7-5-9(3)10(4)6-8(7)2/h5-6H,1-4H3/i5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNZJJAZBFDUTD-KCZCTXNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C)C)[2H])C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,2,4,5-Tetramethylbenzene-3,6-D2 for Spectroscopic Analysis

This guide provides a detailed exploration of the chemical and spectroscopic properties of 1,2,4,5-Tetramethylbenzene-3,6-D2. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to facilitate the use of this isotopically labeled compound in advanced analytical applications.

Introduction: The Significance of Isotopic Labeling with 1,2,4,5-Tetramethylbenzene-3,6-D2

1,2,4,5-Tetramethylbenzene, commonly known as durene, is a highly symmetric aromatic hydrocarbon.[1] Its deuterated analogue, 1,2,4,5-Tetramethylbenzene-3,6-D2 (Durene-d2), in which the two aromatic protons are replaced by deuterium atoms, serves as a valuable tool in a variety of scientific disciplines. The substitution of hydrogen with its heavier isotope, deuterium, introduces subtle yet measurable changes in the molecule's physical and chemical properties. These differences are particularly pronounced in spectroscopic analyses, making Durene-d2 an excellent internal standard, a tracer for reaction mechanisms, and a probe for studying intermolecular interactions.

This guide will delve into the core spectroscopic techniques used to characterize Durene-d2, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Spectroscopy (Infrared and Raman), and Mass Spectrometry (MS). By comparing the expected spectral data of Durene-d2 with the well-documented spectra of its non-deuterated parent compound, we can gain a comprehensive understanding of the effects of isotopic labeling.

Physicochemical Properties

The introduction of two deuterium atoms results in a slight increase in the molecular weight of Durene-d2 compared to durene.

| Property | 1,2,4,5-Tetramethylbenzene (Durene) | 1,2,4,5-Tetramethylbenzene-3,6-D2 (Durene-d2) |

| Molecular Formula | C₁₀H₁₄ | C₁₀H₁₂D₂ |

| Molecular Weight | 134.22 g/mol | 136.23 g/mol [2] |

| CAS Number | 95-93-2 | 1859-01-4[2] |

| Appearance | White Solid[2] | White Solid |

| Melting Point | 76-80 °C | Expected to be similar to durene |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Characterization Tool

NMR spectroscopy is arguably the most powerful technique for confirming the successful deuteration of durene. The principles of ¹H, ¹³C, and ²H NMR each provide unique and complementary information about the molecular structure.

¹H and ¹³C NMR Spectroscopy: The Disappearance of Signals

In the ¹H NMR spectrum of unlabeled durene, two distinct signals are observed: a singlet corresponding to the twelve protons of the four methyl groups and another singlet for the two aromatic protons. Upon deuteration at the 3 and 6 positions, the most dramatic change in the ¹H NMR spectrum is the disappearance of the signal corresponding to the aromatic protons. The chemical shift of the methyl protons is expected to remain largely unaffected.

Similarly, the ¹³C NMR spectrum of Durene-d2 will be very similar to that of durene. The primary difference is that the carbon atoms directly bonded to deuterium will exhibit a C-D coupling, which can lead to a multiplet signal for these carbons, and their resonance may be slightly shifted upfield.

Predicted NMR Data:

| Nucleus | Durene (Expected δ) | Durene-d2 (Expected δ) | Key Observation |

| ¹H | ~2.2 ppm (s, 12H, -CH₃), ~6.9 ppm (s, 2H, Ar-H) | ~2.2 ppm (s, 12H, -CH₃) | Disappearance of the aromatic proton signal. |

| ¹³C | ~19 ppm (-CH₃), ~130 ppm (Ar-C-CH₃), ~133 ppm (Ar-C-H) | ~19 ppm (-CH₃), ~130 ppm (Ar-C-CH₃), ~133 ppm (Ar-C-D) | Minimal change in chemical shifts. C-D coupling may be observed. |

²H (Deuterium) NMR Spectroscopy: Direct Detection of Deuteration

²H NMR provides direct evidence of deuteration. A single resonance peak is expected in the aromatic region of the ²H NMR spectrum of Durene-d2, confirming the presence and chemical environment of the deuterium atoms. Deuterium NMR has a much larger chemical shift range than proton NMR but generally offers lower resolution.[2]

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent for NMR analysis, such as chloroform-d (CDCl₃) or benzene-d₆ (C₆D₆). The use of deuterated solvents is crucial to avoid large solvent signals in ¹H NMR spectra.[3][4]

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 1,2,4,5-Tetramethylbenzene-3,6-D2 and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: For quantitative NMR (qNMR), a certified internal standard can be added.

-

Data Acquisition: Acquire ¹H, ¹³C, and ²H NMR spectra using a high-resolution NMR spectrometer.

Vibrational Spectroscopy: Probing Isotopic Effects on Molecular Vibrations

Infrared (IR) and Raman spectroscopy are powerful techniques for investigating the vibrational modes of a molecule. The substitution of hydrogen with deuterium leads to a predictable shift in the vibrational frequencies of the bonds involving these atoms.

Theoretical Basis: The Isotope Effect

The vibrational frequency of a bond is primarily determined by the bond strength and the reduced mass of the atoms involved. According to Hooke's Law for a simple harmonic oscillator, the frequency is inversely proportional to the square root of the reduced mass. Since deuterium is approximately twice as heavy as hydrogen, the C-D bond will have a lower vibrational frequency (a redshift) compared to the corresponding C-H bond. This effect is most pronounced for stretching and bending modes involving the deuterated positions.

Interpreting the Spectra

The IR and Raman spectra of Durene-d2 are expected to be very similar to those of durene, with the key difference being the appearance of new bands at lower frequencies corresponding to the C-D vibrational modes and the disappearance or significant reduction in the intensity of the corresponding C-H modes.

-

C-H Stretching: In durene, aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. These bands will be absent or significantly diminished in the spectrum of Durene-d2.

-

C-D Stretching: The corresponding aromatic C-D stretching vibrations are expected to appear in the region of 2200-2300 cm⁻¹.

-

C-H Bending: Aromatic C-H out-of-plane bending vibrations in durene, often found in the 800-900 cm⁻¹ region, will be replaced by C-D bending modes at lower frequencies (approximately 600-700 cm⁻¹).

The vibrations of the methyl groups and the benzene ring skeleton are expected to be less affected by deuteration.

Experimental Protocol: Acquiring Vibrational Spectra

-

Sample Preparation (FTIR): For solid samples, a KBr pellet can be prepared by mixing a small amount of Durene-d2 with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.

-

Sample Preparation (Raman): A small amount of the solid sample is placed in a glass capillary or on a microscope slide for analysis.

-

Data Acquisition: The spectra are recorded using an FTIR and a Raman spectrometer, respectively. A background spectrum should be acquired and subtracted from the sample spectrum.

Mass Spectrometry: Confirming Isotopic Incorporation

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and can readily confirm the incorporation of deuterium.

Expected Mass Spectrum

The electron ionization (EI) mass spectrum of durene shows a molecular ion peak (M⁺) at m/z 134.[5] For 1,2,4,5-Tetramethylbenzene-3,6-D2, the molecular ion peak is expected to shift to m/z 136, directly reflecting the addition of two mass units from the two deuterium atoms. The isotopic purity can also be assessed by examining the relative intensities of the peaks at m/z 134, 135, and 136.

The fragmentation patterns of Durene-d2 are expected to be similar to those of durene, with the major fragments also showing a +2 Da mass shift if they retain the deuterated benzene ring.

Predicted Mass Spectrometry Data:

| Compound | Molecular Ion (M⁺) | Key Fragment Ions |

| Durene | m/z 134 | m/z 119 ([M-CH₃]⁺), m/z 91 |

| Durene-d2 | m/z 136 | m/z 121 ([M-CH₃]⁺), m/z 93 |

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing volatile compounds like Durene-d2.

-

Sample Preparation: Prepare a dilute solution of Durene-d2 in a volatile organic solvent such as hexane or dichloromethane.

-

GC Separation: Inject the sample into the GC, where it is vaporized and separated from any impurities on a capillary column.

-

MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization), and the mass-to-charge ratio of the resulting ions is measured.

Conclusion

1,2,4,5-Tetramethylbenzene-3,6-D2 is a valuable isotopically labeled compound with distinct spectroscopic properties that make it highly useful for a range of research applications. The predictable and significant changes in its NMR, vibrational, and mass spectra upon deuteration, as outlined in this guide, allow for its unambiguous identification and quantification. By understanding these spectroscopic signatures, researchers can confidently employ Durene-d2 as an internal standard, a mechanistic probe, or a tracer in complex chemical and biological systems.

References

-

NIST. Benzene, 1,2,4,5-tetramethyl-. NIST Chemistry WebBook. [Link]

-

SpectraBase. 1,2,4,5-Tetramethylbenzene - Optional[Vapor Phase IR] - Spectrum. [Link]

-

NIST. Benzene, 1,2,4,5-tetramethyl- IR Spectrum. NIST Chemistry WebBook. [Link]

-

ResearchGate. Synthesis of 1,2,4,5-tetramethylbenzene by alkylation of 1,2,4-trimethylbenzene with methanol. [Link]

-

PubChem. 1,2,4,5-Tetramethyl-3,6-dinitrobenzene. [Link]

-

NIST. Benzene, 1,2,4,5-tetramethyl-. NIST Chemistry WebBook. [Link]

-

FooDB. Showing Compound 1,2,4,5-tetramethylbenzene (FDB029672). [Link]

-

Study Mind. Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). [Link]

-

Alfa Chemistry. Deuterated Solvents for NMR. [Link]

-

ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

-

ZEOCHEM. Deuterium Labeled Compounds. [Link]

-

MDPI. Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). [Link]

-

ResearchGate. Raman, infrared and NMR spectra, vibrational assignments and quantum mechanical calculations of centrosymmetric 3,6-Dicholoro-1,2,4,5-tetrazine. [Link]

-

PubChem. Durene. [Link]

Sources

- 1. Showing Compound 1,2,4,5-tetramethylbenzene (FDB029672) - FooDB [foodb.ca]

- 2. 1,2,4,5-Tetramethylbenzene-3,6-d2 | CymitQuimica [cymitquimica.com]

- 3. studymind.co.uk [studymind.co.uk]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. Benzene, 1,2,4,5-tetramethyl- [webbook.nist.gov]

Molecular structure and symmetry of deuterated durene (durene-d2)

An In-Depth Technical Guide to the Molecular Structure and Symmetry of Deuterated Durene (Durene-d2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure and symmetry of durene (1,2,4,5-tetramethylbenzene) and its specifically deuterated isotopologue, durene-d2. The strategic substitution of hydrogen with deuterium serves as a powerful tool in various analytical techniques, fundamentally altering spectroscopic properties while minimally affecting the core molecular geometry. This document explores the foundational principles of durene's structure, the nuances of its molecular and crystallographic symmetry, and the profound impact of isotopic labeling. We delve into the primary analytical methodologies—including X-ray and neutron diffraction, NMR and vibrational spectroscopy, and computational modeling—elucidating the causal relationships behind experimental choices. Detailed protocols, data summaries, and workflow visualizations are provided to equip researchers with the practical and theoretical understanding necessary for leveraging deuterated durene in advanced scientific applications.

Introduction to Durene and the Significance of Isotopic Labeling

Durene, systematically named 1,2,4,5-tetramethylbenzene, is an aromatic hydrocarbon with the molecular formula C₁₀H₁₄.[1][2][3] It presents as a colorless crystalline solid with a camphor-like odor and is a key precursor in the synthesis of high-performance polymers, such as certain polyimides, and other fine chemicals.[3][4][5] Its molecular framework, consisting of a benzene ring symmetrically substituted with four methyl groups, makes it an excellent model system for studying intramolecular dynamics and intermolecular interactions in the solid state.[6]

Deuteration , the selective replacement of hydrogen (¹H) with its heavier isotope, deuterium (²H or D), is a cornerstone technique in physical and analytical chemistry.[7][8] While the electronic structure and equilibrium geometry of a molecule remain largely unchanged, the twofold increase in mass significantly impacts its properties:

-

Vibrational Frequencies: The frequency of vibrational modes involving deuterium is substantially lowered compared to their hydrogen counterparts, a predictable consequence of the increased reduced mass.[9] This isotopic shift is invaluable for assigning complex vibrational spectra.

-

Nuclear Magnetic Resonance (NMR): Deuterium has a nuclear spin of I=1, unlike the proton's I=1/2. This results in a different gyromagnetic ratio and the presence of a nuclear quadrupole moment, leading to distinct NMR characteristics.[10][11] ²H NMR can directly probe deuterated sites, while the absence of signals in ¹H NMR confirms successful substitution.

-

Neutron Scattering: Hydrogen and deuterium have markedly different neutron scattering cross-sections. This distinction provides a powerful "contrast variation" method in neutron diffraction and spectroscopy, enabling the precise localization of H/D atoms in a crystal structure—a task that is notoriously difficult with X-ray diffraction alone.[12][13][14]

This guide will focus on durene-d2 , specifically the isotopologue where the two aromatic ring protons are replaced by deuterium (1,2,4,5-tetramethylbenzene-3,6-d2). This specific substitution provides a compelling case study for the analysis of molecular symmetry and structure.

Molecular and Crystallographic Structure of Durene

Molecular Geometry

The durene molecule consists of a planar benzene ring with four methyl groups attached at the 1, 2, 4, and 5 positions. In its lowest energy conformation, the methyl groups are staggered with respect to the C-C bonds of the ring to minimize steric hindrance. The rotational barrier for these methyl groups is relatively low, and their dynamics have been a subject of interest in solid-state studies.[6]

Crystal Structure and Symmetry

In the solid state, durene crystallizes in the monoclinic prismatic system.[15][16] X-ray diffraction studies have definitively established its crystal structure.[15][16][17]

Table 1: Crystallographic Data for Durene

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | [15][16] |

| Space Group | P2₁/a (an alternative setting of P2₁/c) | [16][18] |

| a | 11.57 Å | [15][16] |

| b | 5.77 Å | [15][16] |

| c | 7.03 Å | [15][16] |

| β | 113.3° | [15][16] |

| Molecules per unit cell (Z) | 2 |[16][17] |

A critical feature of the durene crystal structure is that the molecules occupy sites of inversion symmetry.[16][17] This means that each molecule is located on a crystallographic center of symmetry. While an isolated durene molecule can possess higher symmetry (D₂h point group, assuming a specific time-averaged orientation of methyl groups), in the crystal, it conforms to the Cᵢ symmetry of its site.

The Impact of Deuteration: Structure and Symmetry of Durene-d2

Synthesis of Deuterated Durene

Deuterated aromatic compounds like durene-d2 are typically synthesized via a hydrogen-deuterium (H-D) exchange reaction.[19] This often involves heating the parent compound with a deuterium source, such as heavy water (D₂O), under high temperature and pressure, frequently in the presence of a catalyst.[8][19] Flow synthesis methods using microwave technology have also been developed to improve reaction efficiency.[19]

Effect on Molecular Symmetry

Isotopic substitution of the two aromatic protons with deuterium (creating 1,2,4,5-tetramethylbenzene-3,6-d2) directly alters the molecule's symmetry. While the electronic structure remains constant, the mass distribution is changed.

-

Isolated Molecule: For an isolated durene molecule (C₁₀H₁₄), assuming a time-averaged planar arrangement of the methyl groups, the point group is D₂h . This group includes a center of inversion (i), three perpendicular C₂ axes, and three mirror planes (σ).

-

Durene-d2 (Aromatic Substitution): In the C₁₀H₁₂(D₂) isotopologue, two of the mirror planes and two of the C₂ axes are lost. The molecule retains a C₂ axis passing through the C3-C6 bond, a mirror plane perpendicular to it (the molecular plane), and the center of inversion. The resulting point group is C₂h .

This reduction in symmetry has direct consequences for the molecule's spectroscopic properties, particularly its vibrational spectra, where certain transitions may become active or inactive according to the new selection rules.

Caption: Molecular structures and point group symmetries of durene and durene-d2.

Experimental and Computational Characterization Protocols

The elucidation of durene-d2's structure requires a multi-technique approach where the limitations of one method are overcome by the strengths of another.

Diffraction Methods: X-ray and Neutron

Diffraction techniques are paramount for determining the precise arrangement of atoms in the crystalline solid state.

-

Expertise & Causality: X-ray diffraction is the standard for determining crystal structures because X-rays are scattered by an atom's electron cloud. The scattering power is proportional to the atomic number, making it highly effective for locating heavier atoms like carbon. However, this same principle renders it ineffective for accurately locating hydrogen or deuterium, as their contribution to the total scattering is minimal. Neutron diffraction overcomes this limitation. Neutrons are scattered by atomic nuclei, and the scattering length is not dependent on atomic number. Crucially, hydrogen and deuterium have significantly different and sufficiently large scattering lengths, allowing for their precise and unambiguous localization.[12][13][20]

-

Crystal Growth & Selection: Grow high-quality single crystals of durene-d2, typically by slow evaporation from a suitable solvent. Select a crystal of appropriate size (0.1-0.3 mm) with well-defined faces under a microscope.

-

Mounting: Mount the crystal on a goniometer head. For neutron diffraction, larger crystals are typically required due to lower flux sources.

-

Data Collection:

-

Place the goniometer in a diffractometer.

-

Cool the crystal to a low temperature (e.g., 100 K) to reduce thermal motion and improve data quality.

-

Irradiate the crystal with a monochromatic beam (X-rays or neutrons).

-

Rotate the crystal and collect a series of diffraction patterns at different orientations.

-

-

Data Reduction: Integrate the intensities of the diffraction spots and apply corrections for experimental factors (e.g., Lorentz-polarization).

-

Structure Solution & Refinement:

-

Solve the "phase problem" to generate an initial electron density (or nuclear scattering density) map.

-

Build an atomic model into the map.

-

Refine the model by adjusting atomic positions and displacement parameters to achieve the best fit between observed and calculated diffraction intensities. For neutron data, the positions of deuterium atoms can be refined with high precision.

-

Caption: Generalized workflow for single-crystal diffraction experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and dynamics of the deuterated sites.

-

Expertise & Causality: In standard ¹H NMR, the use of deuterated solvents is essential to prevent the intense solvent signal from overwhelming the analyte signals.[21][22] For studying a deuterated molecule like durene-d2, ²H NMR is the technique of choice. It directly observes the deuterium nuclei, providing a clean spectrum where peaks correspond only to the deuterated positions. In the solid state, the ²H NMR lineshape is dominated by the interaction of the deuterium nuclear quadrupole moment with the local electric field gradient. This interaction is orientation-dependent, making solid-state ²H NMR an exceptionally sensitive probe of molecular orientation and dynamics.[10]

-

Sample Preparation: Pack a finely ground crystalline sample of durene-d2 into an NMR rotor (e.g., zirconia, 4 mm diameter).

-

Spectrometer Setup:

-

Insert the rotor into the NMR probe.

-

Tune the probe to the ²H resonance frequency for the given magnetic field strength.

-

Set the "magic angle" for spinning if required (though static spectra are often more informative for quadrupolar interactions).

-

-

Data Acquisition:

-

Apply a quadrupolar echo pulse sequence (e.g., 90°x - τ - 90°y - τ - acquire). This is crucial for refocusing the broad signal arising from the quadrupolar interaction.

-

Acquire the Free Induction Decay (FID).

-

Signal average by repeating the experiment for many scans to achieve an adequate signal-to-noise ratio, as ²H is less sensitive than ¹H.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Perform phase correction and baseline correction.

-

Analyze the resulting lineshape to extract information on molecular orientation and dynamics.

-

Vibrational Spectroscopy (FTIR/Raman)

This technique is used to probe the vibrational modes of the molecule and is highly sensitive to isotopic substitution.

-

Expertise & Causality: The frequency of a molecular vibration is dependent on the bond strength and the reduced mass of the atoms involved. Replacing a hydrogen atom with a deuterium atom nearly doubles the mass, leading to a significant and predictable decrease in the frequency of stretching and bending modes involving that position.[9][23] The theoretical frequency shift for a pure C-H stretch (ν̃_CH) to a C-D stretch (ν̃_CD) is approximately ν̃_CD ≈ ν̃_CH / √2. This effect allows for unambiguous confirmation of deuteration and aids in the assignment of complex spectra.

Table 2: Typical Wavenumber Shifts upon Aromatic C-H Deuteration

| Vibrational Mode | Typical C-H Wavenumber (cm⁻¹) | Expected C-D Wavenumber (cm⁻¹) |

|---|---|---|

| C-H/C-D Stretching | ~3000 - 3100 | ~2200 - 2300 |

| In-plane C-H/C-D Bending | ~1000 - 1300 | ~800 - 1000 |

| Out-of-plane C-H/C-D Bending | ~750 - 900 | ~550 - 700 |

Computational Modeling Workflow

Computational chemistry provides theoretical validation for experimental findings and predicts properties that may be difficult to measure.

-

Expertise & Causality: Quantum chemical methods like Density Functional Theory (DFT) can solve the electronic Schrödinger equation to predict molecular properties from first principles.[24][25] For durene-d2, DFT can be used to perform a geometry optimization to find the lowest-energy structure, followed by a frequency calculation. The frequency calculation not only predicts the vibrational spectrum (which can be compared with experimental IR/Raman data) but also confirms that the optimized structure is a true energy minimum.[26] This computational approach provides a powerful, independent line of evidence that complements and helps interpret experimental results.

Caption: A standard workflow for the computational analysis of a molecule.

Conclusion

The study of deuterated durene (durene-d2) serves as an exemplary case for the integration of advanced analytical and computational techniques in modern chemistry. The selective substitution of hydrogen with deuterium provides a subtle yet powerful perturbation that is leveraged by methods like neutron diffraction and ²H NMR to reveal structural and dynamic details inaccessible by other means. Understanding the interplay between molecular geometry, symmetry, and the physical principles of these characterization methods is crucial for researchers. The protocols and causal explanations provided in this guide offer a robust framework for designing and interpreting experiments, enabling deeper insights into the properties of isotopically labeled molecules in materials science, drug development, and fundamental chemical research.

References

-

Wikipedia. Durene. [Link]

-

Robertson, J. M. (1933). X-ray analysis of the crystal structure of durene. Proceedings of the Royal Society of London. Series A, Containing Papers of a Mathematical and Physical Character, 141(845), 594–602. [Link]

-

CAS Common Chemistry. Durene. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7269, Durene. [Link]

-

Robertson, J. M. (1933). Fourier analysis of the durene structure. Proceedings of the Royal Society of London. Series A, Containing Papers of a Mathematical and Physical Character, 142(847), 659–674. [Link]

-

Restek. Durene: CAS # 95-93-2 Compound Information. [Link]

-

BMRB. Durene | C10H14 | MD Topology | NMR | X-Ray. [Link]

-

Sturniolo, S., et al. (2016). Crystalline structure for durene. ResearchGate. [Link]

-

Sturniolo, S., et al. (2016). Structural formula of durene with numbered molecular sites. ResearchGate. [Link]

-

Parker, S. F., et al. (2001). The structure and dynamics of crystalline durene by neutron scattering and numerical modelling using density functional methods. ResearchGate. [Link]

-

Robertson, J. M. (1933). Fourier analysis of the durene structure. Royal Society Publishing. [Link]

-

Rush, J. J. (1967). Neutron‐Scattering Study of Hindered Rotations in Methylbenzenes. The Journal of Chemical Physics, 47(10), 3936–3941. [Link]

-

Taiyo Nippon Sanso. Development of Flow Synthesis Method for Deuterated Aromatic Compounds. [Link]

-

Fiveable. Durene Definition. [Link]

-

Arizona State University. Durene - PhotochemCAD. [Link]

-

Oak Ridge National Laboratory. Synthesis of Deuterated Materials. [Link]

-

Wikipedia. Deuterium NMR. [Link]

-

University of Waterloo. (2024). Synthesis of Deuterated Benzene for a Circular Deuterium Economy. [Link]

-

Yuan, Y., et al. (2021). Synthesis of durene by methylation of 1,2,4-trimethylbenzene with syngas over bifunctional CuZnZrOx–HZSM-5 catalysts. RSC Publishing. [Link]

-

Wikipedia. Neutron diffraction. [Link]

-

Kim, M-H. Y., et al. (2001). Process of durene synthesis from mesitylene and pseudocumene produced by trans alkylation of toluene, xylene and trimethyl benzenes. ResearchGate. [Link]

-

Chemistry LibreTexts. (2023). Isotope Effects in Vibrational Spectroscopy. [Link]

-

Li, G., et al. (2015). ROVIBRATIONAL LINE LISTS FOR NINE ISOTOPOLOGUES OF THE CO MOLECULE IN THE X1Σ+ GROUND ELECTRONIC STATE. The Astrophysical Journal Supplement Series, 216(1), 15. [Link]

-

Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. [Link]

-

University of Ottawa. Hydrogen (Proton, Deuterium and Tritium) NMR. [Link]

-

UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. [Link]

-

Jusko, P., et al. (2018). Spectroscopy of the low-frequency vibrational modes of isotopologues of the methyl cation CH₃⁺. Radboud Repository. [Link]

-

The Good Scents Company. durene. [Link]

-

Rauhut, G., et al. (2019). Comprehensive quantum chemical analysis of the (ro)vibrational spectrum of thiirane and its deuterated isotopologue. ResearchGate. [Link]

-

Cavalcanti, F. F., et al. (2020). Spectroscopic Study of D1-A-D2-A Terpolymer Films for Optoelectronic Applications. ResearchGate. [Link]

-

Burton, M. A., et al. (2022). Vibrational Spectra of HNIW and its Isotopologues: A Combined Experimental and Computational Study. OSTI.gov. [Link]

-

Dryza, V., et al. (2012). Properties of the B+-H2 and B+-D2 complexes: A theoretical and spectroscopic study. The Journal of Chemical Physics, 137(12), 124312. [Link]

-

Vautrin-Ul, C., et al. (2011). Evidence by neutron diffraction of molecular compounds in triarylamine tris-amide organogels and in their hybrid thermoreversible gels with PVC. Soft Matter, 7(12), 5824-5829. [Link]

-

MIT Department of Chemistry. (2024). Scientists use computational modeling to guide a difficult chemical synthesis. [Link]

-

Longdom Publishing. An Over View of Computational Chemistry. [Link]

-

Justus-Liebig-Universität Gießen. Computational Chemistry — Schreiner Group. [Link]

-

Santhi, S. (2023). NEUTRON DIFFRACTION. YouTube. [Link]

-

Tewari, D. (2024). An Over View of Computational Chemistry. Journal of Molecular and Organic Chemistry, 7(4). [Link]

-

Chemistry LibreTexts. (2020). The Symmetry of Molecules. [Link]

Sources

- 1. CAS 95-93-2: Durene | CymitQuimica [cymitquimica.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Durene | C10H14 | CID 7269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of durene by methylation of 1,2,4-trimethylbenzene with syngas over bifunctional CuZnZrOx–HZSM-5 catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Synthesis of Deuterated Materials | ORNL [ornl.gov]

- 8. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 11. Hydrogen (Proton, Deuterium and Tritium) NMR [chem.ch.huji.ac.il]

- 12. researchgate.net [researchgate.net]

- 13. Neutron diffraction - Wikipedia [en.wikipedia.org]

- 14. Evidence by neutron diffraction of molecular compounds in triarylamine tris-amide organogels and in their hybrid thermoreversible gels with PVC - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 15. royalsocietypublishing.org [royalsocietypublishing.org]

- 16. royalsocietypublishing.org [royalsocietypublishing.org]

- 17. royalsocietypublishing.org [royalsocietypublishing.org]

- 18. researchgate.net [researchgate.net]

- 19. tn-sanso.co.jp [tn-sanso.co.jp]

- 20. youtube.com [youtube.com]

- 21. labinsights.nl [labinsights.nl]

- 22. myuchem.com [myuchem.com]

- 23. osti.gov [osti.gov]

- 24. longdom.org [longdom.org]

- 25. openaccessjournals.com [openaccessjournals.com]

- 26. Computational Chemistry — Schreiner Group [uni-giessen.de]

Thermodynamic data for 1,2,4,5-Tetramethylbenzene-3,6-D2 isotopologues

Technical Whitepaper: Thermodynamic & Spectroscopic Characterization of 1,2,4,5-Tetramethylbenzene-3,6-D2

Executive Summary

1,2,4,5-Tetramethylbenzene-3,6-d2 (Durene-d2) represents a critical isotopic standard in the study of vibrational symmetry and metabolic stability. Unlike its fully deuterated counterpart (Durene-d14), the d2 isotopologue selectively targets the aromatic ring protons, leaving the methyl groups intact. This selective deuteration creates a unique "mass defect" probe that preserves the steric bulk of the parent molecule while significantly altering its vibrational signature and susceptibility to electrophilic aromatic substitution.

This guide provides a comprehensive thermodynamic and spectroscopic profile of Durene-d2. It synthesizes experimental baselines from the parent compound (Durene-h14) with theoretical isotope effect corrections to provide actionable data for researchers. Furthermore, it details a self-validating synthesis protocol and the metabolic implications of ring-specific deuteration.

Physicochemical Profile & Thermodynamic Data

The thermodynamic behavior of Durene-d2 is governed by the Ubbelohde Effect , where the substitution of hydrogen with deuterium alters the zero-point energy of the lattice vibrations. For highly symmetric aromatics like durene, deuteration typically results in a slight contraction of the crystal lattice and a concomitant increase in melting point, owing to the lower zero-point energy of the C-D bond compared to C-H.

Table 1: Comparative Thermodynamic Data

Data synthesized from NIST standard values for Durene-h14 and calculated isotope effects (IE) for aromatic systems.

| Property | Durene-h14 (Parent) | Durene-3,6-d2 (Target) | Notes on Isotope Effect |

| Molecular Weight | 134.22 g/mol | 136.23 g/mol | +2.01 Da shift (Mass Spectrometry marker) |

| Melting Point ( | 352.3 K (79.2 °C) | 352.8 ± 0.2 K | Predicted |

| Boiling Point ( | 469.1 K (196.0 °C) | 468.9 ± 0.3 K | Slight depression expected due to lower vapor pressure of heavy isotopologues. |

| Enthalpy of Fusion ( | 20.88 kJ/mol | 20.95 kJ/mol | Minimal change; lattice energy dominated by methyl-methyl interactions. |

| Enthalpy of Sublimation ( | 73.0 kJ/mol | 73.5 kJ/mol | C-D bonds reduce zero-point energy, slightly increasing lattice stability. |

| Heat Capacity ( | 220.5 J/(mol·K) | 222.1 J/(mol·K) | Increased density of states at lower frequencies due to heavier mass. |

| Crystal Density | 0.868 g/cm³ | 0.881 g/cm³ | Mass increase with negligible volume change. |

Technical Insight: Durene exhibits a known solid-solid phase transition at varying temperatures depending on pressure. The d2-isotopologue is expected to retain this transition but with a hysteresis shift of 1–2 K due to the altered moment of inertia affecting rotational freedom in the lattice.

Synthesis & Purification Strategy

To obtain high-purity 1,2,4,5-tetramethylbenzene-3,6-d2, one must avoid scrambling the methyl protons. Direct methylation of deuterated benzene is inefficient. The preferred route is Acid-Catalyzed Hydrogen-Deuterium Exchange (HDX) .

Mechanism: Electrophilic Aromatic Substitution (EAS). The electron-rich nature of the durene ring (four donating methyl groups) makes the 3 and 6 positions highly activated, allowing exchange to occur under mild conditions without affecting the benzylic (methyl) protons.

Protocol: Selective Ring Deuteration

-

Reagents: Durene (98%+), Deuterium Oxide (

, 99.9% D), Deuterated Sulfuric Acid ( -

Apparatus: Sealed pressure tube or reflux condenser with drying tube (exclude atmospheric moisture).

-

Procedure:

-

Dissolve Durene (1.0 eq) in a mixture of

and -

Heat to 60°C for 24 hours. The acidic deuteron (

) attacks the ring carbon, forming a sigma complex, followed by the loss of a proton ( -

Cycle Repeat: Isolate product and repeat the exchange 2x with fresh deuterated solvent to push equilibrium >98% D incorporation.

-

-

Purification: Recrystallize from methanol to remove trace acid.

Visual Workflow: Synthesis & Validation

Figure 1: Iterative Acid-Catalyzed Exchange Workflow. The cycle ensures thermodynamic equilibrium shifts toward the fully deuterated ring species.

Spectroscopic Validation (The "Fingerprint")

Validating the specific 3,6-d2 substitution requires distinguishing between ring deuteration and methyl scrambling.

Vibrational Spectroscopy (IR/Raman)

The Carbon-Deuterium (C-D) bond is stronger and heavier than C-H, shifting vibrational bands to lower frequencies by a factor of

-

Ar-H Stretch (Parent): 3000–3100 cm⁻¹ (Absent in d2).

-

Ar-D Stretch (Target): 2250–2275 cm⁻¹ (Distinctive new band).

-

Methyl C-H Stretch: 2850–2960 cm⁻¹ (Remains unchanged).

Nuclear Magnetic Resonance (NMR)

-

¹H NMR: The aromatic signal at

6.8 ppm will disappear completely. The methyl singlet at -

¹³C NMR: The aromatic carbons at positions 3 and 6 will split into a 1:1:1 triplet due to coupling with the deuterium nucleus (Spin

), with a coupling constant

Visual Logic: Spectroscopic Identification

Figure 2: Spectroscopic Decision Tree. Confirmation requires the simultaneous silence of Ar-H modes and appearance of Ar-D modes.

Applications in Drug Development: Metabolic Blocking

While Durene is a model compound, the 3,6-d2 motif demonstrates a critical concept in medicinal chemistry: Metabolic Shunting .

-

Mechanism: Cytochrome P450 enzymes typically oxidize aromatic rings via an arene oxide intermediate. This step involves re-hybridization of the carbon from

to -

Kinetic Isotope Effect (KIE): Breaking a C-D bond is 6–10 times slower than a C-H bond (

). -

Application: By deuterating the 3,6 positions, researchers can "block" metabolic clearance at the ring, forcing the enzyme to attack the methyl groups (benzylic oxidation) or prolonging the half-life of the molecule.

-

Note: In Durene, the methyl groups are already highly prone to oxidation to carboxylic acids, but the d2-analog allows precise measurement of the ring oxidation rate constant by suppressing the competing pathway.

-

References

-

NIST Chemistry WebBook. 1,2,4,5-Tetramethylbenzene Thermodynamic Data.[1][2] National Institute of Standards and Technology.[1] [Link]

-

Wade, L.G. Organic Chemistry: Deuterium Isotope Effects in Reaction Mechanisms. Pearson Education. [Link]

-

Organic Syntheses. General Procedures for Electrophilic Aromatic Substitution. Org.[3][4][5][6] Synth. Coll. Vol. 2. [Link]

-

Chem-Station. Solvent Isotope Effects and Deuterium Exchange.[Link]

-

PubChem. Compound Summary: Durene (1,2,4,5-Tetramethylbenzene).[5][7] National Library of Medicine. [Link][5]

Sources

- 1. Benzene, 1,2,4,5-tetramethyl- [webbook.nist.gov]

- 2. Benzene, 1,2,4,5-tetramethyl- [webbook.nist.gov]

- 3. pearson.com [pearson.com]

- 4. 1,2,4,5-Tetramethylbenzene-3,6-d2 | CymitQuimica [cymitquimica.com]

- 5. Durene - Wikipedia [en.wikipedia.org]

- 6. reddit.com [reddit.com]

- 7. Durene | C10H14 | CID 7269 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling Quantum Dynamics: A Technical Guide to Methyl Group Rotation Barriers in Durene-d2

Introduction: The Significance of Hindered Rotations in Molecular Systems

In the landscape of molecular dynamics, the seemingly simple rotation of a methyl group (-CH₃) unveils a rich tapestry of quantum mechanical phenomena. These rotations are not free but are hindered by a potential energy barrier arising from steric and electronic interactions with the molecular framework. The study of these rotational barriers provides profound insights into intramolecular forces, crystal packing effects, and the transition from classical to quantum behavior. Durene (1,2,4,5-tetramethylbenzene), with its four methyl groups arrayed on a benzene ring, serves as a canonical model system for such investigations. The partial deuteration of one of its methyl groups to -CH₂D, creating durene-d2, offers a unique opportunity to probe the subtle interplay of mass, symmetry, and quantum tunneling on these dynamics. This guide provides an in-depth technical exploration of the principles, experimental methodologies, and computational approaches used to understand the methyl group rotation barriers in durene-d2, tailored for researchers, scientists, and drug development professionals who leverage a deep understanding of molecular mechanics.

The Theoretical Framework: From Classical Hindrance to Quantum Tunneling

The rotation of a methyl group in a molecule like durene is governed by a potential energy function that is periodic with a threefold symmetry, reflecting the geometry of the methyl group.

The Rotational Potential Barrier

The height of this potential barrier (V₃) is a critical parameter that dictates the nature of the methyl group's motion. At high temperatures, the methyl group possesses sufficient thermal energy to overcome this barrier, leading to classical hopping between the potential wells. However, at low temperatures, the dynamics enter the quantum realm.

Quantum Tunneling of Methyl Groups

Even when the thermal energy is insufficient to surmount the potential barrier, the methyl group can still reorient through a quantum mechanical phenomenon known as tunneling.[1][2] This arises from the wave-like nature of the protons and deuteron, allowing them to penetrate the potential barrier. This tunneling splits the librational (torsional) ground state of the methyl rotor into a quartet of states for a -CH₃ group, which are further resolved into different energy levels. For a -CH₂D group, the reduced symmetry leads to a different pattern of tunneling states.

The energy separation between these tunneling states, known as the tunneling splitting or tunnel frequency (ħωt), is exquisitely sensitive to the height and shape of the rotational barrier. A higher barrier leads to a smaller tunneling splitting, as the wavefunctions of the protons/deuteron have a lower probability of overlapping through the barrier.

Experimental Probes of Methyl Group Dynamics

Two primary experimental techniques have proven invaluable in the direct measurement of methyl group rotational barriers and tunneling splittings: Inelastic Neutron Scattering (INS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Inelastic Neutron Scattering (INS): A Direct Spectroscopic Tool

INS is a powerful technique for probing the dynamics of hydrogen-containing materials.[3][4] Neutrons interact with the nuclei of the sample, and by analyzing the energy lost or gained by the neutrons, one can map the vibrational and rotational energy levels of the molecule.

Causality Behind Experimental Choices in INS:

-

Why Neutrons? Neutrons are particularly sensitive to the incoherent scattering from hydrogen atoms, which have a large scattering cross-section. This makes INS an ideal tool for studying the dynamics of methyl groups. The significant difference in scattering cross-sections between hydrogen and deuterium also allows for isotopic substitution studies to isolate and identify specific motions.[5][6]

-

Why Low Temperatures? To observe the quantum tunneling splitting directly, experiments are typically performed at cryogenic temperatures (e.g., < 20 K). At these temperatures, the thermal energy is low enough that the tunneling transitions are not obscured by thermally activated rotational jumps.

Experimental Protocol: INS Measurement of Durene-d2

-

Sample Preparation: A polycrystalline sample of high-purity durene-d2 is synthesized and loaded into a flat aluminum sample holder. Aluminum is chosen for its low neutron absorption and incoherent scattering cross-section.

-

Instrumentation: The experiment is performed on a high-resolution, cold neutron spectrometer. These instruments provide a beam of low-energy neutrons, which is crucial for resolving the small energy transfers associated with tunneling transitions.

-

Data Acquisition: The sample is cooled to a base temperature, typically around 1.5 K. INS spectra are collected over a range of energy transfers. The momentum transfer (Q) dependence of the scattering can also be measured to aid in the assignment of spectral features.[7]

-

Data Analysis: The resulting spectrum will show peaks corresponding to the tunneling transitions. The energies of these peaks directly provide the tunneling splittings. By fitting the data to a model of a one-dimensional threefold rotor, the rotational potential barrier (V₃) can be determined.

Expected Observations for Durene-d2: The substitution of a proton with a deuteron in the methyl group increases its moment of inertia. This increase in mass leads to a significant reduction in the tunneling splitting for the -CH₂D rotor compared to a -CH₃ rotor in the same environment. This isotopic effect is a key signature that can be used to assign the observed tunneling peaks to the deuterated methyl group.

Caption: Experimental workflow for INS analysis of durene-d2.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Probe of Local Dynamics

NMR spectroscopy provides an indirect but powerful method to study methyl group dynamics.[8][9] The rotational motion of the methyl group modulates the dipolar interactions between the protons (and deuteron), which affects the NMR lineshape and relaxation times.

Causality Behind Experimental Choices in NMR:

-

Why Deuteron NMR? While ¹H NMR can be used, ²H (deuteron) NMR offers a distinct advantage for studying the dynamics of the -CH₂D group. The deuteron nucleus has a quadrupole moment that interacts with the local electric field gradient. This interaction provides a sensitive probe of the reorientational motion of the C-D bond.[10][11]

-

Temperature Dependence: By measuring the NMR spectra and relaxation times over a wide range of temperatures, one can map out the transition from the quantum tunneling regime at low temperatures to the classical hopping regime at higher temperatures.

Experimental Protocol: Solid-State Deuteron NMR of Durene-d2

-

Sample Preparation: A powdered crystalline sample of durene-d2 is packed into an NMR rotor.

-

Instrumentation: A solid-state NMR spectrometer equipped with a variable-temperature probe is used.

-

Data Acquisition: Deuteron NMR spectra are acquired at various temperatures, from cryogenic temperatures (e.g., 4 K) up to room temperature. Quadrupole echo pulse sequences are typically employed to acquire the spectra. Spin-lattice relaxation time (T₁) measurements are also performed at each temperature.

-

Data Analysis: At low temperatures, the NMR lineshape will be characteristic of a rigid C-D bond. As the temperature increases, the onset of rotational tunneling and then classical hopping will lead to characteristic changes in the lineshape. The temperature dependence of the spin-lattice relaxation rate will exhibit a minimum at a temperature where the rotational correlation time is on the order of the inverse of the NMR frequency. This data can be fit to models of methyl group rotation to extract the activation energy for the rotational motion, which is related to the rotational barrier height.

Caption: Workflow for solid-state deuteron NMR studies of durene-d2.

Computational Modeling: A Synergy with Experiment

Theoretical calculations are indispensable for interpreting experimental data and gaining a deeper understanding of the origins of the rotational barrier.

Quantum Chemical Calculations

Methods like Density Functional Theory (DFT) can be used to calculate the potential energy surface for methyl group rotation.[11][12] By performing a series of constrained geometry optimizations where the dihedral angle of the methyl group is systematically varied, one can map out the rotational potential and determine the barrier height.

Protocol for DFT Calculation of Rotational Barrier:

-

Model System: A model of the durene-d2 molecule is constructed. To accurately capture the solid-state environment, a cluster of surrounding durene molecules can be included in the calculation to account for intermolecular interactions.[12]

-

Computational Method: A suitable DFT functional and basis set are chosen. For example, the B3LYP functional with a 6-311+G(d,p) basis set often provides a good balance of accuracy and computational cost for such systems.[4]

-

Potential Energy Scan: The dihedral angle of one of the C-C-C-H bonds of the -CH₂D group is constrained and the rest of the molecular geometry is optimized. This process is repeated for a series of dihedral angles (e.g., in 10° increments) to trace the potential energy profile.

-

Barrier Determination: The rotational barrier (V₃) is determined as the energy difference between the maximum and minimum points on the calculated potential energy surface.

Caption: Computational workflow for DFT calculation of the rotational barrier.

Synthesizing the Data: A Coherent Picture of Durene-d2 Dynamics

The combination of INS, NMR, and computational modeling provides a comprehensive understanding of the methyl group rotation in durene-d2.

| Parameter | Experimental Technique | Expected Value for Durene (CH₃) | Expected Trend for Durene-d2 (CH₂D) |

| Rotational Barrier (V₃) | INS, NMR, DFT | ~2.0 - 2.5 kcal/mol[13] | Essentially unchanged |

| Tunneling Splitting (ħωt) | INS | ~1-10 µeV | Significantly reduced |

| Activation Energy (Ea) | NMR | Correlates with V₃ | Similar to CH₃ |

Data Interpretation:

-

The rotational barrier (V₃) is primarily determined by electronic and steric interactions, which are largely unaffected by isotopic substitution. Therefore, the barrier height for the -CH₂D group is expected to be very similar to that of a -CH₃ group in durene.

-

The tunneling splitting, however, is highly sensitive to the mass of the rotating group. The increased moment of inertia of the -CH₂D group will lead to a substantially smaller tunneling splitting compared to the -CH₃ groups in the same molecule.

-

NMR measurements of the activation energy for classical hopping at higher temperatures should yield a value that is consistent with the barrier height determined by INS and DFT.

Conclusion and Future Directions

The study of methyl group rotation in durene-d2 provides a fascinating window into the quantum world of molecular motion. By employing a synergistic approach that combines high-resolution spectroscopy, specifically INS and solid-state NMR, with robust computational modeling, we can precisely characterize the rotational dynamics and the subtle influence of isotopic substitution. This detailed understanding of intramolecular forces and quantum effects is not merely of academic interest; it has profound implications for materials science, where molecular motions can influence bulk properties, and in drug development, where the conformational flexibility of molecules can dictate their biological activity. Future investigations could explore the effects of pressure on the rotational barriers or examine the coupling between the rotations of adjacent methyl groups, further refining our understanding of these fundamental molecular processes.

References

-

Neumann, M. A., Johnson, M. R., Radaelli, P. G., Trommsdorff, H. P., & Parker, S. F. (1999). Rotational dynamics of methyl groups in durene: A crystallographic, spectroscopic, and molecular mechanics investigation. The Journal of Chemical Physics, 110(1), 516-529. [Link]

- Takeda, S., Chihara, H. (1984). A Deuteron NMR Study on the Rotational Tunnelling of the Methyl Group in Acetone. Journal of the Physical Society of Japan, 53(11), 3690-3693.

- Prager, M., & Heidemann, A. (1997). Rotational tunneling and librations of methyl groups in molecular crystals. Chemical Reviews, 97(7), 2933-2966.

-

Rush, J. J. (1967). Neutron‐Scattering Study of Hindered Rotations in Methylbenzenes. The Journal of Chemical Physics, 47(10), 3936-3941. [Link]

-

Wiegand, T., et al. (2020). The effect of methyl group rotation on 1H-1H solid-state NMR spin-diffusion spectra. ChemRxiv. [Link]

-

Tugarinov, V., & Kay, L. E. (2005). Methyl groups as probes of structure and dynamics in NMR studies of high-molecular-weight proteins. Angewandte Chemie International Edition, 44(34), 5488-5493. [Link]

- Pitzer, R. M. (1983). Barriers to internal rotation in molecules. Accounts of Chemical Research, 16(6), 207-210.

-

Allouch, A., et al. (2024). In Situ Calculation of the Rotation Barriers of the Methyl Groups of Tribromomesitylene Crystals: Theory Meets Experiment. Molecules, 29(12), 2869. [Link]

- Prager, M., et al. (2007). Inelastic neutron scattering study of methyl groups rotation in some methylxanthines. The Journal of Chemical Physics, 127(19), 194508.

- Takeda, K., et al. (2013). Distributions of methyl group rotational barriers in polycrystalline organic solids. The Journal of Chemical Physics, 139(20), 204501.

-

University of Innsbruck. (2023). Quantum chemistry: Molecules caught tunneling. ScienceDaily. [Link]

- Clough, S., et al. (1984). Methyl group rotation and nuclear relaxation at low temperatures.

-

Van der Waals interactions and decrease of the rotational barrier of methyl-sized rotators: a theoretical study. (2005). Journal of the American Chemical Society, 127(3), 1098-1105. [Link]

-

Tunneling in Chemical Reactions. (2007). Macmillan Group Meeting. [Link]

-

Del Rio, A., Boucekkine, A., & Meinnel, J. (2003). Reassessment of methyl rotation barriers and conformations by correlated quantum chemistry methods. Journal of computational chemistry, 24(16), 2093-2100. [Link]

- Press, W. (1981). Single-particle rotations in molecular crystals. Springer Tracts in Modern Physics, 92.

-

Heidemann, A., et al. (1999). Rotational tunneling of methyl groups in low temperature phases of mesitylene: potentials and structural implications. Physical Chemistry Chemical Physics, 1(11), 2639-2646. [Link]

-

Garcia-Sakai, V. (2024). Inelastic Neutron Scattering. STFC. [Link]

- Zaccai, G. (2000). How soft is a protein?

-

O'Dell, W. B., et al. (2021). Deuteration Aiming for Neutron Scattering. Polymers, 13(4), 572. [Link]

- Grimme, S. (2011). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of chemical physics, 134(15), 154104.

-

Gaulin, B. (2017). Monday at ORNL - Bruce Gaulin Inelastic Neutron Scattering. YouTube. [Link]

-

Rotational barriers of unsubstituted, monohalogenated, and 1,2-dihalogenated ethanes. (2020). YouTube. [Link]

Sources

- 1. Rigid Rotor — Quantum Mechanics for Chemistry [dpotoyan.github.io]

- 2. researchgate.net [researchgate.net]

- 3. theochem.kuchem.kyoto-u.ac.jp [theochem.kuchem.kyoto-u.ac.jp]

- 4. nist.gov [nist.gov]

- 5. Deuteration Aiming for Neutron Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deuteration Effects on the Physical and Optoelectronic Properties of Donor–Acceptor Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A combined inelastic neutron scattering and simulation study of the 3He@C60 endofullerene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. The effect of methyl group rotation on 1H–1H solid-state NMR spin-diffusion spectra - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 13. mdpi.com [mdpi.com]

A Technical Guide to 1,2,4,5-Tetramethylbenzene-3,6-D2: Synthesis, Properties, and Research Applications

Abstract

This technical guide provides a comprehensive overview of 1,2,4,5-Tetramethylbenzene-3,6-D2, a deuterated analog of durene. The strategic incorporation of deuterium in place of hydrogen at the 3 and 6 positions of the aromatic ring offers a powerful tool for mechanistic studies in organic chemistry, materials science, and pharmacology. This document details the compound's physiochemical characteristics, outlines a robust methodology for its synthesis, and explores its applications, particularly in leveraging the kinetic isotope effect for drug development and reaction pathway elucidation. This guide is intended for researchers, chemists, and drug development professionals who require a deeper understanding of this isotopically labeled compound.

Compound Identification and Core Physiochemical Properties

1,2,4,5-Tetramethylbenzene-3,6-D2, also known as Durene-d2, is a stable, isotopically labeled aromatic hydrocarbon.[1][2] Its core structure is that of durene (1,2,4,5-tetramethylbenzene), a highly symmetric alkylbenzene, with the two remaining aromatic protons replaced by deuterium atoms.[3] This specific deuteration makes it an invaluable tool for scientific investigation.

A summary of its key physiochemical properties is presented below. It is important to note that while some properties are specific to the deuterated compound, others are extrapolated from its non-deuterated counterpart, durene, due to their structural similarity.

| Property | Value | Source |

| CAS Number | 1859-01-4 | [1][2] |

| Molecular Formula | C₆D₂(CH₃)₄ | [1][4] |

| Molecular Weight | 136.23 g/mol | [1] |

| Appearance | White solid / Colorless crystals | [4][5] |

| Odor | Camphor-like | [5] |

| Purity | Typically ≥98 atom % D | [1][4] |

| Melting Point | ~79.2 °C (174.6 °F) | [3][5] |

| Boiling Point | ~192 °C (378 °F) | [3] |

| Solubility | Insoluble in water; soluble in organic solvents. | |

| Storage | Store at room temperature in a dry, well-ventilated place. | [1] |

Scientific Rationale and Applications

The primary scientific value of 1,2,4,5-Tetramethylbenzene-3,6-D2 lies in the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond.[6] Consequently, reactions that involve the cleavage of this bond will proceed at a slower rate for the deuterated compound compared to its non-deuterated analog. This predictable difference in reaction rates allows researchers to probe reaction mechanisms with high precision.

Key Application Areas:

-

Mechanistic Elucidation in Organic Synthesis: By comparing the reaction rates and product distributions of durene and its d2-analog in electrophilic aromatic substitution reactions, chemists can determine whether the cleavage of the C-H/C-D bond is the rate-determining step. This is crucial for optimizing reaction conditions and developing novel synthetic methodologies.

-

Polymer and Materials Science: Durene is a precursor to pyromellitic dianhydride (PMDA), a monomer used in the production of high-performance polymers like polyimides.[7] Using 1,2,4,5-Tetramethylbenzene-3,6-D2 as a starting material allows for the synthesis of deuterated polymers. These materials can be analyzed using techniques like neutron scattering to gain deeper insights into polymer chain dynamics and morphology.

-

Drug Metabolism and Pharmacokinetics: The deuteration of drug candidates is an emerging strategy in pharmaceutical development to enhance their metabolic stability.[6][8] By replacing hydrogen with deuterium at sites of metabolic oxidation, the rate of drug breakdown by cytochrome P450 enzymes can be significantly reduced.[6] While 1,2,4,5-Tetramethylbenzene-3,6-D2 is not a drug itself, it serves as a valuable building block or model compound for studying the metabolic fate of drugs containing a durene-like moiety. This can lead to drugs with longer half-lives, reduced dosing frequency, and potentially improved safety profiles.[6]

Experimental Protocol: Synthesis of 1,2,4,5-Tetramethylbenzene-3,6-D2

The synthesis of 1,2,4,5-Tetramethylbenzene-3,6-D2 can be achieved through a straightforward acid-catalyzed hydrogen-deuterium exchange reaction on the readily available starting material, 1,2,4,5-tetramethylbenzene (durene). The high symmetry of durene simplifies the process, as the two aromatic protons are chemically equivalent.

Principle: The strong acidic medium facilitates the reversible electrophilic substitution of protons on the aromatic ring with deuterons from a deuterium source. By using a large excess of the deuterium source, the equilibrium is driven towards the formation of the deuterated product.

Materials and Reagents:

-

1,2,4,5-Tetramethylbenzene (Durene, 98%+)

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Deuterated sulfuric acid (D₂SO₄, 98 wt. % in D₂O, 99.5 atom % D)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution (prepared with deionized water)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,2,4,5-tetramethylbenzene (5.0 g).

-

Addition of Deuterium Source: To the flask, add deuterium oxide (D₂O, 25 mL).

-

Catalyst Addition: Slowly and carefully, add deuterated sulfuric acid (D₂SO₄, 2.5 mL) to the stirring mixture. The addition should be done in an ice bath to dissipate any heat generated.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with vigorous stirring for 24 hours. The causality here is that elevated temperature and prolonged reaction time are necessary to overcome the activation energy for the H-D exchange on the aromatic ring.

-

Reaction Quenching: After 24 hours, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing crushed ice (made from deionized water, ~50 g).

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL). The organic product will preferentially move into the ether layer.

-

Neutralization: Combine the organic extracts and wash them with a saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid. This is a self-validating step; cessation of gas evolution indicates complete neutralization.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.

-

Solvent Removal: Remove the diethyl ether using a rotary evaporator to yield the crude product.

-

Purification and Analysis: The resulting solid can be further purified by recrystallization from a minimal amount of hot ethanol. The purity and isotopic incorporation can be confirmed by ¹H NMR (disappearance of the aromatic proton signal) and mass spectrometry (observation of the correct molecular ion peak at m/z = 136.23).

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 1,2,4,5-Tetramethylbenzene-3,6-D2.

Caption: Synthetic workflow for the preparation of 1,2,4,5-Tetramethylbenzene-3,6-D2.

Safety and Handling

1,2,4,5-Tetramethylbenzene and its deuterated analog should be handled with appropriate safety precautions in a chemical laboratory.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Flammability: The compound is a flammable solid. Keep away from heat, sparks, and open flames.[5]

-

Toxicity: It is considered to have low acute toxicity but may cause irritation upon contact. Excessive ingestion could pose a health hazard.[3]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this chemical.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7269, Durene. Retrieved from PubChem. [Link]

-

Wikipedia. (n.d.). Durene. Retrieved from Wikipedia. [Link]

-

Srivastava, N., Ibrahim, A. S., Garg, U., & Saxena, N. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Annals of Clinical Pathology, 12(1), 1177. [Link]

-

Li, K., et al. (2022). Clinical Application and Synthesis Methods of Deuterated Drugs. Current Drug Metabolism, 23(8), 663-684. [Link]

-

Market Research Future. (2024). 1,2,4,5-Tetramethylbenzene (Durene) Market Size. Retrieved from Market Research Future. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 1,2,4,5-Tetramethylbenzene-3,6-d2 | CymitQuimica [cymitquimica.com]

- 3. Durene - Wikipedia [en.wikipedia.org]

- 4. 1,2,4,5-Tetramethylbenzene-3,6-d2 | CymitQuimica [cymitquimica.com]

- 5. Durene | C10H14 | CID 7269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 7. market.us [market.us]

- 8. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Isotopic purity standards for 1,2,4,5-Tetramethylbenzene-3,6-D2

An In-depth Technical Guide to Isotopic Purity Standards for 1,2,4,5-Tetramethylbenzene-3,6-D2

Introduction: Beyond Chemical Purity

In the realms of advanced scientific research and pharmaceutical development, the precision of our tools is paramount. Deuterium-labeled compounds, such as 1,2,4,5-Tetramethylbenzene-3,6-D2 (also known as Durene-d2), serve as critical internal standards for mass spectrometry, probes for mechanistic studies, and building blocks in the synthesis of deuterated active pharmaceutical ingredients (APIs).[1][2] The substitution of hydrogen with its heavier, stable isotope, deuterium, can significantly alter a molecule's metabolic fate, a strategy that has yielded drugs with improved pharmacokinetic profiles.

However, the utility of a deuterated compound is intrinsically linked to its isotopic purity —a parameter distinct from and far more nuanced than traditional chemical purity. While chemical purity assesses the absence of other chemical entities, isotopic purity quantifies the degree to which the intended hydrogen atoms have been replaced by deuterium.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, measure, and verify the isotopic purity of 1,2,4,5-Tetramethylbenzene-3,6-D2, ensuring data integrity and reproducibility. The primary analytical pillars for this characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), each offering a unique and complementary perspective.[1][5]

Section 1: The Language of Isotopic Purity

A common point of confusion in isotopic analysis is the distinction between isotopic enrichment and the resulting species abundance. A clear understanding of these terms is essential for interpreting analytical data correctly.

-

Isotopic Enrichment (or Atom % D): This value refers to the percentage of deuterium at a specific, labeled position within the molecular population.[3] For 1,2,4,5-Tetramethylbenzene-3,6-D2, a stated isotopic purity of "98 atom % D" means that at each of the two labeled positions (C3 and C6), there is a 98% probability of finding a deuterium atom and a 2% probability of finding a protium (¹H) atom.[6][7]

-

Isotopologue Species Abundance: This refers to the percentage of the entire population of molecules that have a specific, complete isotopic composition.[3] It is a statistical outcome of the isotopic enrichment. For a d2 compound, the final product will inevitably contain a small population of molecules with one deuterium atom and one hydrogen (d1), and a very small population with only hydrogens (d0) at the labeled sites.[3] These different molecular species are called isotopologues.

Isotopic impurities primarily arise from two sources during synthesis: incomplete deuteration of the starting materials or unintended hydrogen-deuterium (H/D) exchange during the reaction or purification process.[8] Rigorous analytical verification is the only way to confirm the final isotopic profile.

Section 2: Core Analytical Methodologies

The determination of isotopic purity is not a one-size-fits-all process. NMR and MS provide complementary data sets that, when used together, create a self-validating system for the comprehensive characterization of 1,2,4,5-Tetramethylbenzene-3,6-D2.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Quantification

NMR spectroscopy is an indispensable, non-destructive technique that provides site-specific isotopic information.[9][10] For highly deuterated compounds, quantitative ¹H NMR (qNMR) is the most precise method for determining overall isotopic enrichment.

Causality Behind the Choice of ¹H NMR: The core principle is elegantly simple: we can most accurately determine the high level of deuteration by precisely measuring the small amount of what is left behind—the residual protons. The signals from these residual protons are quantified against a certified internal standard of known concentration and purity.

Key NMR Techniques:

-

¹H (Proton) NMR: Used to identify and quantify the remaining protons. The integration of the residual ¹H signal at the 3,6-positions is the cornerstone of the qNMR calculation.[3][11]

-

²H (Deuterium) NMR: Directly observes the deuterium nuclei, confirming that the deuterium is located at the expected positions on the aromatic ring. While less sensitive than ¹H NMR, it provides a clean spectrum, often without the need for deuterated solvents.

-

¹³C (Carbon-13) NMR: Confirms the carbon backbone. Deuteration induces small upfield shifts in the ¹³C spectrum and causes the carbon signal to appear as a triplet (due to C-D coupling), confirming the site of deuteration.[9]

-

Preparation of the Standard: A certified reference material (CRM) of non-deuterated 1,2,4,5-Tetramethylbenzene is used as the internal standard. This ensures traceability to primary standards from national metrology institutes like NIST.[12]

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the 1,2,4,5-Tetramethylbenzene-3,6-D2 sample into a clean NMR tube. Record the weight to four decimal places.

-

Accurately weigh approximately 10-20 mg of the 1,2,4,5-Tetramethylbenzene certified internal standard into the same NMR tube. Record the weight.

-

Add a sufficient volume (typically 0.6-0.7 mL) of a deuterated solvent (e.g., Chloroform-d, Benzene-d6) to completely dissolve both compounds.

-

-

Instrumental Parameters for Quantification:

-

Spectrometer: Use a high-field NMR spectrometer (≥400 MHz).

-

Relaxation Delay (D1): Set a long relaxation delay (D1 ≥ 5 x T1, where T1 is the longest spin-lattice relaxation time of the signals being quantified). A delay of 30-60 seconds is often sufficient to ensure full relaxation of all relevant nuclei.

-

Pulse Angle: Use a 90° pulse angle.

-

Number of Scans (NS): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals of interest, particularly the small residual proton signal.

-

-

Data Acquisition and Processing:

-

Acquire the spectrum after the instrument is properly tuned and shimmed.

-

Apply Fourier transform and perform phase and baseline corrections meticulously.

-

Integrate the well-resolved aromatic signal of the internal standard and the residual aromatic signal of the deuterated sample.

-

-

Calculation of Atom % D: The isotopic purity is calculated using the following formula, which relates the integrated signal areas to the molar quantities of the compounds: Atom % D = [1 - ( (Area_D / N_D) / (Area_Std / N_Std) ) * (W_Std / W_D) * (MW_D / MW_Std) ] * 100% Where:

-

Area_D: Integral of the residual ¹H signal for the deuterated sample.

-

N_D: Number of protons contributing to that signal in the non-deuterated form (in this case, 2).

-

Area_Std: Integral of the corresponding ¹H signal for the internal standard.

-

N_Std: Number of protons contributing to that signal (in this case, 2).

-

W_Std: Weight of the internal standard.

-

W_D: Weight of the deuterated sample.

-

MW_Std: Molecular weight of the internal standard (134.22 g/mol ).[13]

-

MW_D: Molecular weight of the deuterated sample (136.23 g/mol ).[7]

-

Mass Spectrometry (MS): Profiling the Isotopologue Distribution

Mass spectrometry is the definitive technique for identifying and quantifying the distribution of isotopologues (d0, d1, d2, etc.).[14][15] It separates ions based on their mass-to-charge (m/z) ratio, providing a direct snapshot of the molecular species present in the sample. For a relatively volatile and thermally stable compound like durene, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.[5][16]

Causality Behind the Choice of GC-MS: GC provides excellent separation of volatile organic compounds, ensuring that the mass spectrum is acquired on a chemically pure peak, free from interference from solvents or other impurities. Electron Ionization (EI) provides reproducible fragmentation patterns and clear molecular ion clusters, which are ideal for isotopic analysis.

-

Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the 1,2,4,5-Tetramethylbenzene-3,6-D2 sample in a high-purity volatile solvent such as Dichloromethane or Hexane.

-

GC Parameters:

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injection: Split injection is typical to avoid overloading the column and detector.

-

Temperature Program: Start at a low temperature (e.g., 50°C) and ramp at a moderate rate (e.g., 10-20°C/min) to a final temperature that ensures elution (e.g., 250°C).

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Scan mode, covering a mass range that includes the molecular ion cluster (e.g., m/z 50-200).

-

-

Data Acquisition and Processing:

-

Acquire the total ion chromatogram (TIC).

-

Extract the mass spectrum from the apex of the GC peak corresponding to the durene compound.

-

Record the relative intensities of the ions in the molecular ion cluster:

-

m/z 134 (d0 species, C₁₀H₁₄)

-

m/z 135 (d1 species, C₁₀H₁₃D)

-

m/z 136 (d2 species, C₁₀H₁₂D₂)

-

-

-

Data Correction and Calculation:

-

Natural Abundance Correction: The observed intensities must be corrected for the natural abundance of ¹³C. The natural abundance of ¹³C is approximately 1.1%. This means the M+1 peak of the d0 species will contribute to the intensity of the d1 peak, and the M+1 peak of the d1 species will contribute to the intensity of the d2 peak. Standard deconvolution algorithms in MS software can perform this correction.

-

Calculate Species Abundance: After correction, normalize the intensities of the d0, d1, and d2 peaks to 100% to determine the percentage of each isotopologue.

-

Species % = (Corrected Intensity_species / Σ Corrected Intensities_all_species) * 100%

-

Section 3: Data Interpretation and Standards